molecular formula C9H6BrFO2 B7801917 3-(5-Bromo-2-fluorophenyl)prop-2-enoic acid

3-(5-Bromo-2-fluorophenyl)prop-2-enoic acid

Cat. No.: B7801917
M. Wt: 245.04 g/mol
InChI Key: ROTBALNVXDGIQY-UHFFFAOYSA-N
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Description

Structural Classification and Significance within Arylpropenoic Acid Chemistry

3-(5-Bromo-2-fluorophenyl)prop-2-enoic acid belongs to the class of compounds known as arylpropenoic acids, which are characterized by a phenyl group attached to a propenoic acid moiety. This structural framework is the backbone of cinnamic acid and its numerous derivatives, which are widely recognized for their diverse biological activities and applications in pharmaceuticals, fragrances, and industrial processes.

The significance of this particular molecule within arylpropenoic acid chemistry lies in its specific substitution pattern. The presence of a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring introduces unique electronic and steric properties that can be exploited in chemical synthesis. These halogen substituents can influence the reactivity of the molecule and serve as handles for further chemical modifications, making it a versatile intermediate for creating more complex and potentially bioactive compounds.

Review of Precedent Research on Halogenated Cinnamic Acid Derivatives

Research into halogenated cinnamic acid derivatives has revealed that the introduction of halogen atoms onto the cinnamic acid scaffold can significantly modulate the compound's biological and chemical properties. Halogens, through their electronic and steric effects, can enhance the therapeutic potential of parent compounds. For instance, halogenation has been shown to influence the antimicrobial, anti-inflammatory, and anticancer activities of various cinnamic acid derivatives.

The position and nature of the halogen substituent are critical in determining the compound's activity. For example, the electronegativity and size of the halogen atom can affect how the molecule interacts with biological targets. This precedent underscores the rationale for investigating novel halogenated cinnamic acids like this compound.

Academic Rationale for Investigating this compound

The primary academic rationale for the investigation of this compound stems from its utility as a specialized chemical intermediate. A notable example of its application is found in a doctoral dissertation from UCLA, which details the synthesis of this compound as a key step in the creation of macrocyclic ligands for the Pin1 prolyl isomerase domain. escholarship.org This research highlights the value of this compound in constructing complex molecular architectures with potential applications in medicinal chemistry. escholarship.org

The synthesis of 5-Bromo-2-fluorocinnamic acid is described as a hydrolysis reaction from its ethyl ester precursor using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107), methanol (B129727), and water. escholarship.org This specific application demonstrates the practical importance of this compound in academic research aimed at developing novel therapeutic agents. escholarship.org

Emerging Research Questions and Scholarly Objectives

While the utility of this compound as a synthetic intermediate is established, several research questions remain, forming the basis for future scholarly objectives:

Exploration of Biological Activity: Does this compound itself possess any intrinsic biological activity? Given the known bioactivity of other halogenated cinnamic acids, a systematic investigation into its potential antimicrobial, antifungal, or cytotoxic properties could be a fruitful area of research.

Development of Novel Synthetic Methodologies: Are there more efficient or environmentally friendly methods for the synthesis of this compound? Exploring alternative catalytic systems or reaction conditions could enhance its accessibility for research and development.

Expansion of its Synthetic Utility: Beyond its use in the synthesis of Pin1 inhibitors, what other classes of complex molecules can be accessed using this compound as a starting material? Its unique substitution pattern could be leveraged to create novel scaffolds for drug discovery and materials science.

Investigation of its Physicochemical Properties: A detailed characterization of its photophysical, electronic, and solid-state properties could reveal potential applications in areas such as organic electronics or crystal engineering.

Detailed Research Findings
Research AreaKey FindingImplication
SynthesisSuccessfully synthesized via hydrolysis of its ethyl ester. escholarship.orgDemonstrates its accessibility as a chemical intermediate for more complex syntheses. escholarship.org
ApplicationUtilized as a key building block for macrocyclic ligands targeting the Pin1 prolyl isomerase domain. escholarship.orgHighlights its value in the development of potential therapeutic agents. escholarship.org
Natural Occurrence (Tentative)Tentatively identified in a petroleum ether extract of Mussaenda esquirolli Lévl. leaves via GC-MS analysis.Suggests a potential natural source, though further confirmation is required.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-bromo-2-fluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTBALNVXDGIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261667
Record name 3-(5-Bromo-2-fluorophenyl)-2-propenoic acid
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Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-71-2
Record name 3-(5-Bromo-2-fluorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202865-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Bromo-2-fluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to 3 5 Bromo 2 Fluorophenyl Prop 2 Enoic Acid and Its Analogues

Established Reaction Pathways for Arylpropenoic Acid Synthesis

The synthesis of arylpropenoic acids, including cinnamic acid and its derivatives, is a well-established area of organic chemistry. Several classical name reactions provide robust and versatile routes to these compounds.

Knoevenagel Condensation and Variants

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. For the synthesis of arylpropenoic acids, an aromatic aldehyde is condensed with a compound containing a methylene group activated by two electron-withdrawing groups, such as malonic acid. The reaction is typically catalyzed by a weak base like pyridine (B92270) or piperidine (B6355638).

A significant modification of this reaction is the Doebner modification, which utilizes pyridine as both the solvent and catalyst and malonic acid as the active methylene compound. This variant is particularly useful as the intermediate often undergoes decarboxylation in situ to yield the desired α,β-unsaturated carboxylic acid.

Reactants Catalyst/Solvent Key Features Typical Products
Aromatic Aldehyde, Malonic AcidPyridine/PiperidineBase-catalyzed condensationArylidene propanedioic acids
Aromatic Aldehyde, Malonic AcidPyridineIn situ decarboxylationα,β-Unsaturated aromatic acids

Perkin Reaction Modifications

The Perkin reaction provides a direct route to α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding carboxylic acid. For instance, cinnamic acid itself can be synthesized from benzaldehyde (B42025) and acetic anhydride using sodium acetate (B1210297) as the base. This reaction is generally applicable to a wide range of aromatic aldehydes.

Reactants Base Key Features Typical Products
Aromatic Aldehyde, Acid AnhydrideAlkali salt of the acidCondensation reactionα,β-Unsaturated aromatic acids
Salicylaldehyde, Acetic AnhydrideSodium AcetateIntramolecular cyclization can occurCoumarin derivatives

Wittig Olefination and Phosphonate-Based Strategies

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds. To synthesize cinnamic acid derivatives, an aromatic aldehyde is treated with a phosphorus ylide, typically derived from a phosphonium (B103445) salt. The use of stabilized ylides, such as (alkoxycarbonylmethylidene)triphenylphosphorane, followed by hydrolysis of the resulting ester, affords the desired cinnamic acid. One-pot olefination-hydrolysis procedures have been developed to streamline this process.

Reactants Reagent Key Features Typical Products
Aromatic AldehydePhosphorus YlideFormation of a C=C bondAlkenes (Cinnamic esters)
Aromatic Aldehyde(Alkoxycarbonylmethylidene)triphenylphosphoraneOne-pot olefination-hydrolysisCinnamic acids

Heck Reaction Approaches for Cinnamic Acid Derivatives

The Heck reaction, a palladium-catalyzed cross-coupling reaction, offers a modern and versatile approach to the synthesis of cinnamic acid derivatives. This reaction typically involves the coupling of an aryl halide with an alkene, such as an acrylate (B77674) ester, in the presence of a palladium catalyst and a base. Subsequent hydrolysis of the ester group yields the cinnamic acid. The Heck reaction is known for its tolerance of a wide range of functional groups.

Reactants Catalyst Key Features Typical Products
Aryl Halide, Alkene (e.g., Acrylate)Palladium complexC-C bond formationCinnamic acid derivatives
Aryl Bromide, Acrylic AcidPalladium N-heterocyclic carbeneGreen chemistry approachCinnamic acids

Targeted Synthesis of Halogenated Phenyl Substituted Prop-2-enoic Acids

The synthesis of 3-(5-Bromo-2-fluorophenyl)prop-2-enoic acid specifically requires the strategic introduction of the bromo and fluoro substituents onto the phenyl ring. This can be achieved either by starting with a pre-halogenated aromatic aldehyde or by halogenating a phenylpropenoic acid precursor.

Regioselective Introduction of Halogen Functionalities

The precise placement of halogen atoms on an aromatic ring is crucial for the synthesis of the target molecule. Regioselective halogenation can be achieved through several methods. Electrophilic aromatic substitution reactions are commonly employed, where the directing effects of existing substituents on the ring guide the position of the incoming halogen.

For instance, starting with a fluorinated benzene (B151609) derivative, the bromine atom can be introduced at a specific position based on the directing effect of the fluorine atom. Alternatively, palladium-catalyzed C-H bond halogenation has emerged as a powerful tool for the regioselective introduction of halogens, often providing complementary selectivity to traditional electrophilic substitution methods. The use of directing groups can further enhance the regioselectivity of these transformations. N-halosuccinimides (NBS for bromination, NCS for chlorination, and NIS for iodination) are common halogenating agents in these reactions.

Method Reagents Key Features Application
Electrophilic Aromatic SubstitutionHalogen, Lewis AcidGuided by directing effects of substituentsIntroduction of halogens onto aromatic rings
Pd-catalyzed C-H HalogenationN-halosuccinimide, Pd catalystHigh regioselectivity, functional group toleranceDirect halogenation of arene C-H bonds

The synthesis of this compound would likely proceed via one of the established methods for arylpropenoic acid synthesis, starting from the corresponding 5-bromo-2-fluorobenzaldehyde (B134332). This aldehyde can be prepared through regioselective halogenation of a suitable precursor.

Precursor Synthesis and Functionalization of the Aromatic Ring

The primary precursor for the synthesis of this compound is 5-bromo-2-fluorobenzaldehyde. The synthesis of this key intermediate can be achieved through various routes, starting from commercially available materials.

One common method involves the bromination of 2-fluorobenzaldehyde (B47322). This reaction is typically carried out using a brominating agent such as potassium bromate (B103136) in the presence of sulfuric acid at elevated temperatures. For instance, a mixture of potassium bromate and 2-fluorobenzaldehyde can be added to an aqueous sulfuric acid solution and heated to 90°C to yield 5-bromo-2-fluorobenzaldehyde. chemicalbook.com

Another approach starts from 1-bromo-4-fluorobenzene (B142099). This method involves a formylation reaction, which can be accomplished by reacting 1-bromo-4-fluorobenzene with methyl formate (B1220265) in the presence of a strong base like n-butyllithium (n-BuLi) in a dry aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (-78°C). The reaction mixture is then warmed to room temperature, followed by an aqueous workup and purification by column chromatography to afford 5-bromo-2-fluorobenzaldehyde.

Alternatively, 5-bromo-2-fluorobenzaldehyde can be synthesized from 2-bromo-5-fluorobenzyl alcohol through oxidation. A common oxidizing agent for this transformation is manganese dioxide (MnO2) in a solvent like dichloromethane (B109758) at room temperature. chemicalbook.com

The following table summarizes the different synthetic routes to 5-bromo-2-fluorobenzaldehyde:

Starting MaterialReagents and ConditionsYieldReference
2-FluorobenzaldehydePotassium bromate, Sulfuric acid, Water, 90°C88% chemicalbook.com
1-Bromo-4-fluorobenzenen-BuLi, Methyl formate, THF, -78°C to rt54%
2-Bromo-5-fluorobenzyl alcoholManganese dioxide, Dichloromethane, rt92% chemicalbook.com

Multi-step Synthetic Sequences Utilizing this compound as a Core Building Block

While specific examples of multi-step syntheses starting from this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a versatile building block in the synthesis of more complex molecules, particularly bioactive compounds and heterocyclic systems. The presence of the carboxylic acid, the double bond, and the substituted aromatic ring provides multiple reactive sites for further chemical modifications.

For instance, the carboxylic acid group can be converted to esters, amides, or acid halides, which can then participate in a variety of coupling reactions. The double bond can undergo addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce new functionalities. The aromatic ring, with its bromo and fluoro substituents, is amenable to cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, or alkynyl groups.

The bromo-substituent, in particular, is a key handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. This allows for the construction of complex molecular architectures, which is a common strategy in the development of new pharmaceutical agents. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of a molecule to its biological target, making this building block attractive for medicinal chemistry applications. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Protocols

The synthesis of this compound from 5-bromo-2-fluorobenzaldehyde can be achieved through classic condensation reactions such as the Knoevenagel-Doebner or Perkin reactions. The optimization of these reactions is crucial for maximizing the yield and purity of the desired product.

Solvent Effects and Catalytic Systems

The choice of solvent and catalyst plays a significant role in the outcome of condensation reactions.

In the Knoevenagel-Doebner condensation , which involves the reaction of an aldehyde with a compound containing an active methylene group (like malonic acid), the choice of base and solvent is critical. Weakly basic amines, such as piperidine or pyridine, are often used as catalysts. wikipedia.org The reaction can be carried out in various solvents, including ethanol (B145695) or even in aqueous media, which aligns with the principles of green chemistry. The use of a catalyst like piperidine in combination with potassium carbonate in water under simultaneous microwave and ultrasound irradiation has been shown to be an efficient and environmentally friendly method for the synthesis of cinnamic acid derivatives.

For the Perkin reaction , which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, the reaction is typically carried out at high temperatures (around 180°C). chemicalbook.com The alkali salt, such as sodium acetate, acts as the base catalyst. wikipedia.org The reaction can also be performed using other bases like triethylamine. longdom.org

The following table provides a general overview of catalytic systems and solvents for related condensation reactions:

ReactionCatalystSolventReference
Knoevenagel-DoebnerPiperidine, Potassium CarbonateWater
Knoevenagel-DoebnerPiperidineEthanol wikipedia.org
Perkin ReactionSodium AcetateAcetic Anhydride (reagent and solvent) wikipedia.org

Temperature and Pressure Dependencies

Temperature is a critical parameter in these condensation reactions. The Perkin reaction, for example, generally requires high temperatures, often in the range of 140-180°C, to proceed at a reasonable rate. longdom.org The Knoevenagel-Doebner condensation can often be carried out under milder conditions, sometimes at room temperature, although heating can accelerate the reaction.

Pressure is not typically a significant variable in these standard condensation reactions, as they are usually performed at atmospheric pressure.

Stereoselective Synthesis and Isolation of (E)- and (Z)-Isomers

The double bond in this compound can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The stereochemical outcome of the synthesis is often dependent on the chosen methodology.

The Knoevenagel-Doebner condensation of aromatic aldehydes with malonic acid, particularly under Doebner conditions (using pyridine as a solvent), generally affords the thermodynamically more stable (E)-isomer with high selectivity. nih.gov

The Wittig reaction offers a powerful tool for stereoselective alkene synthesis. The use of stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, in reaction with aldehydes typically leads to the preferential formation of the (E)-alkene. masterorganicchemistry.com Subsequent hydrolysis of the resulting ester would yield the (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid.

The separation of (E) and (Z) isomers of cinnamic acid derivatives can be challenging due to their similar physical properties. However, techniques such as column chromatography on silica (B1680970) gel are commonly employed for their separation. niscpr.res.in The choice of eluent is crucial for achieving good separation. For example, mixtures of chloroform (B151607) and ethyl acetate in varying ratios have been successfully used to separate E/Z isomers of similar compounds. niscpr.res.in

Furthermore, isomerization between the (Z) and (E) forms can sometimes be induced. For instance, a trace amount of iodine can be used to convert the cis-isomer of a cinnamic acid derivative to the trans-isomer in solution. Conversely, irradiation with sunlight can promote the conversion of the trans-isomer to the cis-isomer. google.com

The following table summarizes methods for stereoselective synthesis and separation:

MethodOutcomeKey Reagents/ConditionsReference
Knoevenagel-DoebnerPredominantly (E)-isomerPyridine (solvent) nih.gov
Wittig ReactionPredominantly (E)-isomerStabilized ylide masterorganicchemistry.com
SeparationIsolation of E and Z isomersColumn Chromatography niscpr.res.in
Isomerization(Z) to (E)Iodine google.com
Isomerization(E) to (Z)Sunlight google.com

Chemical Reactivity and Mechanistic Investigations of 3 5 Bromo 2 Fluorophenyl Prop 2 Enoic Acid

Electrophilic Aromatic Substitution Reactions on the Halogenated Phenyl Moiety

The halogenated phenyl moiety of 3-(5-bromo-2-fluorophenyl)prop-2-enoic acid is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for benzene (B151609) derivatives. The rate and regioselectivity of these reactions are dictated by the electronic properties of the substituents already present on the aromatic ring: the bromine atom, the fluorine atom, and the prop-2-enoic acid group.

Both fluorine and bromine are halogens, which exert a dual electronic effect. Inductively, they are electron-withdrawing due to their high electronegativity, which deactivates the ring towards electrophilic attack, making the reaction slower compared to unsubstituted benzene. youtube.comstackexchange.com However, they also possess lone pairs of electrons that can be donated into the aromatic ring through resonance, a mesomeric effect. stackexchange.com This resonance donation preferentially stabilizes the carbocation intermediates (Wheland intermediates) formed during ortho and para attack. masterorganicchemistry.com Consequently, halogens are known as deactivating, yet ortho, para-directing substituents. wou.eduyoutube.com

The prop-2-enoic acid group, an α,β-unsaturated carboxylic acid system, is a deactivating group. Its carbonyl and vinyl components withdraw electron density from the phenyl ring, both inductively and through resonance. This deactivation further reduces the nucleophilicity of the aromatic ring. As a deactivating group, it directs incoming electrophiles to the meta position relative to its point of attachment.

When considering the combined influence of these three substituents on this compound, a complex regiochemical outcome is expected. The directing effects are as follows:

Fluorine (at C2): ortho, para-directing (to C3 and C6).

Bromine (at C5): ortho, para-directing (to C4 and C6).

Prop-2-enoic acid group (at C1): meta-directing (to C3 and C5).

Directing Effects of Substituents on the Phenyl Ring
SubstituentPositionElectronic EffectDirecting InfluenceTarget Positions
-FC2Inductively Withdrawing, Resonance DonatingOrtho, ParaC3, C6
-BrC5Inductively Withdrawing, Resonance DonatingOrtho, ParaC4, C6
-CH=CHCOOHC1Withdrawing (Inductive and Resonance)MetaC3, C5

Nucleophilic Addition Reactions to the α,β-Unsaturated Carboxylic Acid System

The prop-2-enoic acid portion of the molecule contains an electrophilic carbon-carbon double bond conjugated with the carbonyl group of the carboxylic acid. This α,β-unsaturated system is susceptible to nucleophilic attack.

Conjugate Additions

Conjugate addition, often referred to as the Michael reaction, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org In the case of this compound, a nucleophile (Michael donor) attacks the β-carbon of the double bond, leading to the formation of an enolate intermediate which is then protonated. chemistrysteps.com

A wide range of nucleophiles can participate in this reaction, including:

Carbon Nucleophiles: Doubly stabilized carbanions derived from compounds like malonic esters and β-ketoesters are classic Michael donors. wikipedia.org

Heteroatom Nucleophiles: Nitrogen nucleophiles (aza-Michael addition) such as amines and oxygen nucleophiles (oxa-Michael addition) like alcohols can also add in a conjugate fashion. wikipedia.orgrsc.org Thiol-based nucleophiles are particularly effective in thia-Michael additions. rsc.org

The reaction is typically catalyzed by a base, which serves to generate the nucleophile. The specific product formed depends on the nucleophile used. For instance, reaction with diethyl malonate in the presence of a base like sodium ethoxide would yield a substituted glutaric acid derivative after hydrolysis and decarboxylation.

Cycloaddition Reactions

The double bond in the α,β-unsaturated system can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org In this reaction, a conjugated diene reacts with the dienophile (the C=C double bond of the prop-2-enoic acid derivative) to form a six-membered ring. wikipedia.orgacs.org

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups conjugated to the double bond. mnstate.edu The carboxylic acid group serves this purpose, making this compound a potential substrate for such reactions. For example, reaction with a simple diene like cyclopentadiene (B3395910) would be expected to form a bicyclic adduct. acs.orgacs.org The reaction is typically performed by heating the diene and dienophile together, sometimes in a high-boiling solvent. mnstate.edu The stereochemical outcome of the reaction, particularly the formation of endo or exo products, is a key aspect of the Diels-Alder reaction. wikipedia.org

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety (-COOH) is a versatile functional group that can undergo a variety of transformations to produce other important organic compounds.

Esterification and Amidation Reactions

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst (commonly H₂SO₄) to form esters. This process, known as Fischer esterification, is an equilibrium reaction. To drive the reaction towards the product, water is typically removed as it is formed. For instance, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 3-(5-bromo-2-fluorophenyl)prop-2-enoate.

Amidation: The formation of amides from carboxylic acids and amines generally requires the carboxylic acid to be "activated" first, as the direct reaction is slow and requires high temperatures. researchgate.net A common method involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine. researchgate.net This can be achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acid chloride reacts rapidly with a primary or secondary amine to afford the corresponding amide. Boronic acids can also be used to catalyze the direct amidation of carboxylic acids. researchgate.net

Common Reagents for Carboxylic Acid Transformations
TransformationTarget Functional GroupTypical Reagents
EsterificationEster (-COOR)Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)
Amidation (via Acid Chloride)Amide (-CONR₂)1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH)
Direct AmidationAmide (-CONR₂)Amine (R₂NH), Boronic Acid Catalyst

Halogen-Specific Transformations

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C5 position of this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-F bond in the standard catalytic cycles of these reactions, which typically involve an oxidative addition step to a Pd(0) complex. wikipedia.orglibretexts.org This disparity in reactivity allows for selective functionalization at the bromine center while leaving the fluorine atom untouched.

Common palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings are highly effective for aryl bromides. libretexts.orgorganic-chemistry.orgarkat-usa.org In the context of this compound, these reactions would enable the introduction of a wide array of substituents, including aryl, vinyl, alkynyl, and amino groups, thereby generating a diverse library of complex cinnamic acid derivatives.

The general mechanism for these transformations begins with the oxidative addition of the aryl bromide to a palladium(0) catalyst, forming an arylpalladium(II) intermediate. libretexts.org This is followed by a transmetalation step (in Suzuki, Sonogashira, etc.) or migratory insertion (in Heck) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

While specific studies detailing the cross-coupling of this compound are not extensively documented in publicly available literature, the reactivity of similarly substituted aryl bromides is well-established. The following table illustrates the expected outcomes of such reactions based on known methodologies for analogous substrates.

EntryReaction TypeCoupling PartnerTypical Catalyst/LigandTypical Base/SolventExpected Product
1Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃ / Dioxane/H₂O3-(2-Fluoro-[1,1'-biphenyl]-4-yl)prop-2-enoic acid
2HeckStyrenePd(OAc)₂/P(o-tolyl)₃Et₃N / DMF3-(2-Fluoro-5-styrylphenyl)prop-2-enoic acid
3SonogashiraPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃N / THF3-(2-Fluoro-5-(phenylethynyl)phenyl)prop-2-enoic acid
4Buchwald-HartwigAnilinePd₂(dba)₃/BINAPNaOᵗBu / Toluene3-(2-Fluoro-5-(phenylamino)phenyl)prop-2-enoic acid

Influence of Fluorine on Ortho-Reactivity and Ring Activation

The fluorine atom at the C2 position (ortho to the propenoic acid side chain) exerts a profound influence on the electronic properties and reactivity of the aromatic ring. This influence is a combination of two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance (mesomeric) effect (+M). csbsju.edu

The inductive effect arises from fluorine's high electronegativity, which polarizes the C-F sigma bond, drawing electron density away from the ring. csbsju.edu This effect deactivates the ring towards electrophilic aromatic substitution, making it less nucleophilic than benzene. minia.edu.eg Conversely, the resonance effect involves the donation of one of fluorine's lone pairs into the aromatic π-system, which increases electron density, particularly at the ortho and para positions relative to the fluorine. chempedia.info

For this compound, the ortho-fluorine atom has several key implications:

Directing Effects: The fluorine atom directs incoming electrophiles to its ortho and para positions. The position para to the fluorine is C5, which is already substituted with bromine. The positions ortho to the fluorine are C1 and C3. The C1 position is sterically hindered by the bulky propenoic acid group. Therefore, electrophilic attack would be most likely directed to the C3 position.

Influence on Acidity: The electron-withdrawing nature of the fluorine can slightly increase the acidity of the carboxylic acid proton by stabilizing the carboxylate conjugate base.

Effect on Cross-Coupling: The electronic properties of the ortho-fluorine can modulate the rate of oxidative addition in palladium-catalyzed cross-coupling reactions at the C-Br bond. Its electron-withdrawing nature can make the ipso-carbon more electron-deficient, potentially facilitating the oxidative addition step.

Radical Reaction Pathways and Intermediate Trapping Studies

While ionic pathways, particularly in transition metal-catalyzed reactions, are dominant for this compound, the potential for radical-mediated transformations also exists. Cinnamic acid and its derivatives are known to participate in radical reactions, often involving the acrylic double bond or the aromatic ring. nih.gov

Potential radical pathways for this molecule include:

Radical Addition: The electron-deficient double bond of the propenoic acid moiety can undergo radical addition. This could be initiated by a radical species adding to the β-carbon, generating a stabilized α-carbonyl radical intermediate.

Aryl Radical Formation: Homolytic cleavage of the C-Br bond, typically induced by photolysis, high temperatures, or radical initiators, could generate a 2-fluoro-5-(prop-2-enoic acid)phenyl radical. This highly reactive intermediate could then participate in various subsequent reactions, such as hydrogen atom abstraction or cyclization.

Antioxidant Activity: Phenolic cinnamic acid derivatives are known to act as antioxidants by scavenging free radicals. nih.gov While the subject molecule is not phenolic, the conjugated system could potentially interact with and stabilize radical species, although this is less common.

Investigating these transient and highly reactive radical intermediates is challenging and often requires specialized techniques. Intermediate trapping studies are crucial for elucidating the mechanisms of such reactions. slideshare.netresearchgate.net This involves using a "trapping" agent that reacts specifically with the short-lived intermediate to form a stable, characterizable product, thereby providing evidence for the intermediate's existence. researchgate.netnih.gov

For studying radical intermediates of this compound, the following methods could be employed:

Chemical Trapping: Using radical scavengers like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) or nitrones, which can react with carbon-centered radicals to form stable adducts.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the most definitive technique for detecting and characterizing species with unpaired electrons, i.e., radicals. rsc.orgnih.gov EPR studies could provide information on the structure and electronic environment of any radical intermediates formed from the molecule, such as the aryl radical or radicals formed by addition to the double bond. rsc.orgresearchgate.net

While specific radical reaction studies on this compound are not prominent in the literature, the established principles of radical chemistry and intermediate trapping provide a clear framework for how such mechanistic questions could be investigated.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 5 Bromo 2 Fluorophenyl Prop 2 Enoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR)

The ¹H and ¹³C NMR spectra of 3-(5-Bromo-2-fluorophenyl)prop-2-enoic acid are predicted to exhibit characteristic signals that confirm its structure. The (E)-stereochemistry of the alkene moiety, typical for cinnamic acid derivatives synthesized via the Perkin condensation, is readily established by the large coupling constant between the vinylic protons. researchgate.net

In the ¹H NMR spectrum, the vinylic protons (H-α and H-β) are expected to appear as doublets with a coupling constant (J) of approximately 16 Hz, confirming their trans relationship. researchgate.netyale.edu The H-α, being adjacent to the electron-withdrawing carboxylic acid group, would resonate upfield compared to H-β. The aromatic region would display a complex splitting pattern for the three protons on the phenyl ring, influenced by both bromo and fluoro substituents. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (>10 ppm). yale.edu

The ¹³C NMR spectrum would show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170 ppm. brainly.comresearchgate.net The alkene carbons would be observed in the 115-150 ppm range, while the aromatic carbons would resonate between 115-140 ppm. The carbon atom directly bonded to the fluorine (C-2) would exhibit a large one-bond ¹³C-¹⁹F coupling constant, a key identifying feature.

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
COOH~12-13 (broad s)~170Chemical shift is solvent dependent.
C-α~6.5 (d, J ≈ 16 Hz)~120Upfield of C-β.
C-β~7.7 (d, J ≈ 16 Hz)~145Deshielded by phenyl ring.
C-1-~125Ipso-carbon.
C-2-~160 (d, ¹JCF ≈ 250 Hz)Attached to fluorine.
C-3~7.8 (dd)~118 (d, ²JCF ≈ 25 Hz)Coupled to H-4 and F.
C-4~7.3 (t)~134Coupled to H-3 and H-6.
C-5-~120Attached to bromine.
C-6~7.6 (dd)~130 (d, ³JCF ≈ 8 Hz)Coupled to H-4 and F.

Note: Predicted values are based on data for trans-cinnamic acid and known substituent effects. Actual values may vary. yale.edubrainly.comnih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially in complex regions of the spectrum. science.gov

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling correlations. A strong cross-peak between the H-α and H-β signals would confirm their connectivity. In the aromatic region, COSY would establish the adjacency of protons, for instance, showing a correlation between H-3 and H-4, and between H-4 and H-6. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the unambiguous assignment of the protonated carbons (C-α, C-β, C-3, C-4, and C-6). hmdb.caresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key correlations would be expected from H-α to the carbonyl carbon (C=O) and the ipso-aromatic carbon (C-1). H-β would show correlations to C-1 and C-2/C-6. The aromatic protons would show correlations to neighboring and ipso-carbons, confirming the substitution pattern. researchgate.netuvic.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations, providing insights into the molecule's preferred conformation. A NOESY correlation between the H-β proton and the H-6 proton of the phenyl ring would support a planar conformation where these protons are on the same side of the molecule.

Fluorine NMR (¹⁹F NMR) for Detailed Electronic Environment Probing

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org Its chemical shifts are extremely sensitive to the electronic environment, spanning a range of over 800 ppm. wikipedia.org

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for a fluorine atom on an aromatic ring typically falls within the -100 to -170 ppm range (relative to CFCl₃). researchgate.netucsb.edu The precise shift would be influenced by the electronic effects of the bromo and prop-2-enoic acid substituents. The signal would likely appear as a multiplet, primarily a doublet of doublets, due to coupling with the ortho-proton (H-3) and the meta-proton (H-6). Long-range coupling to H-β might also be observed. wikipedia.org This analysis provides a direct probe of the electronic structure at the C-F bond.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of chemical bonds. Infrared (IR) and Raman spectroscopy are complementary techniques used for identifying functional groups.

The IR spectrum of this compound is expected to be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretching vibration should appear as a strong, sharp band around 1680-1710 cm⁻¹. docbrown.info Other key absorptions include the C=C stretching of the alkene and the aromatic ring (1600-1640 cm⁻¹), and C-H stretching vibrations (~3000-3100 cm⁻¹). researchgate.netmdpi.com

Raman spectroscopy would be particularly useful for observing the C=C double bond stretching vibrations, which are often strong in the Raman spectrum. The C-Br and C-F stretching vibrations, expected at lower frequencies (typically <1200 cm⁻¹), can also be identified.

Characteristic Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Intensity
O-H stretch (H-bonded)2500-3300IRBroad, Strong
Aromatic/Vinylic C-H stretch3000-3100IR, RamanMedium
C=O stretch1680-1710IRStrong, Sharp
C=C stretch (alkene)1625-1640IR, RamanMedium-Strong
C=C stretch (aromatic)1580-1600IR, RamanMedium
C-F stretch1100-1250IRStrong
C-Br stretch500-650IR, RamanMedium

Note: Values are based on data for similar substituted cinnamic acids. docbrown.infomdpi.comiitm.ac.in

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the molecular formula C₉H₆BrFO₂.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Due to the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. miamioh.eduyoutube.com This provides definitive evidence for the presence of a single bromine atom in the molecule.

The fragmentation pattern provides structural information. Common fragmentation pathways for aromatic carboxylic acids include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of a carboxyl radical (•COOH): [M - 45]⁺

Decarboxylation (loss of CO₂): [M - 44]⁺•, which is often observed in the tandem MS of the [M-H]⁻ ion. whitman.edu

Cleavage of the C-Br bond: [M - Br]⁺, leading to a fragment at m/z 165.

Predicted Mass Spectrometry Fragments

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Fragment Notes
244246[C₉H₆⁷⁹BrFO₂]⁺•Molecular Ion (M⁺•)
227229[M - OH]⁺Loss of hydroxyl radical
199201[M - COOH]⁺Loss of carboxyl radical
165165[M - Br]⁺Loss of bromine radical

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique would confirm the (E)-configuration of the double bond and reveal precise bond lengths, bond angles, and torsional angles.

For cinnamic acids, a common and dominant structural feature in the crystalline phase is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two molecules. nih.govcore.ac.uk This O-H···O hydrogen bonding is expected to be the primary interaction governing the crystal packing of this compound. researchgate.net The analysis would likely show that the molecule is nearly planar, a common feature for cinnamic acid derivatives that facilitates efficient crystal packing. core.ac.uk

Chiroptical Studies (if applicable to chiral derivatives)

Chiroptical studies, which include techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), are instrumental in the stereochemical analysis of chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral compound, providing unique information about its absolute configuration and conformation in solution.

A thorough review of the scientific literature reveals no published research on the synthesis of chiral derivatives of this compound. The parent compound, this compound, is itself achiral and therefore does not exhibit chiroptical properties. Consequently, as no chiral derivatives have been reported, there are no corresponding chiroptical studies to be discussed. This section is therefore not applicable at the time of this writing.

Should chiral derivatives of this compound be synthesized in the future, chiroptical studies would be a valuable tool for:

Determining the absolute configuration of enantiomers.

Investigating the conformational preferences of the molecule.

Studying intermolecular interactions with other chiral molecules.

Until such research is conducted, the chiroptical properties of derivatives of this compound remain unexplored.

Theoretical and Computational Chemistry Studies on 3 5 Bromo 2 Fluorophenyl Prop 2 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(5-Bromo-2-fluorophenyl)prop-2-enoic acid, such studies would elucidate the effects of the bromo and fluoro substituents on the electronic environment of the entire molecule.

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution

A thorough search of scientific databases indicates that specific Density Functional Theory (DFT) calculations for this compound have not been reported.

DFT studies on similar aromatic carboxylic acids typically focus on optimizing the molecular geometry to find the most stable conformation. These calculations would also determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic transitions. Furthermore, analysis of the molecular electrostatic potential (MEP) would reveal the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, this would highlight the influence of the electron-withdrawing fluorine and bromine atoms and the carboxylic acid group on the phenyl ring and the propenoic acid chain.

Energetic Profiles and Transition State Analysis for Reaction Pathways

There are no published studies detailing the energetic profiles or transition state analyses for reaction pathways involving this compound.

Computational analysis in this area would be invaluable for predicting the feasibility and mechanisms of potential reactions. For instance, by mapping the potential energy surface, researchers could identify the transition states and calculate the activation energies for reactions such as electrophilic addition to the double bond, nucleophilic substitution on the aromatic ring, or esterification of the carboxylic acid. This information is crucial for designing synthetic routes and understanding the molecule's reactivity under various conditions.

Conformational Analysis and Potential Energy Surfaces

Specific conformational analyses and the mapping of potential energy surfaces for this compound are not available in the current scientific literature.

Due to the presence of rotatable single bonds (C-C and C-O), this compound can exist in various conformations. A detailed conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to identify the most stable conformers. This is often accomplished by creating a potential energy surface (PES), which maps the energy of the molecule as a function of one or more geometric parameters, such as dihedral angles. Identifying the global minimum on the PES corresponds to the most stable conformation, which is essential for understanding the molecule's physical and biological properties.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

While general computational methods for predicting spectroscopic parameters are well-established, specific predictions for this compound have not been published.

Theoretical calculations are a powerful tool for interpreting and predicting experimental spectra.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT, can predict the 1H and 13C NMR chemical shifts. These predicted values, when compared to experimental data, can aid in the structural confirmation of the molecule.

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra can predict the vibrational frequencies of the molecule. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific functional groups, providing a deeper understanding of the molecule's vibrational properties.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions and the corresponding UV-Vis absorption spectra. This can provide insights into the molecule's chromophores and its behavior upon exposure to ultraviolet and visible light.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

There are no specific molecular dynamics (MD) simulation studies reported for this compound in the literature.

MD simulations could provide a dynamic picture of how this molecule behaves in a solvent, such as water or an organic solvent. These simulations would track the movements of the solute and solvent molecules over time, offering insights into solvation, the stability of different conformers in solution, and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and solvent molecules.

Computational Approaches to Regio- and Stereoselectivity in Reactions

No computational studies on the regio- and stereoselectivity of reactions involving this compound have been found in the scientific literature.

For reactions where multiple products are possible, computational chemistry can be a powerful predictive tool. By calculating the activation energies for the different reaction pathways leading to various regio- or stereoisomers, it is possible to predict which product will be favored. For instance, in an electrophilic addition to the double bond of this compound, computational analysis could determine whether the electrophile will preferentially add to the α- or β-carbon and from which face of the double bond, thus predicting the regio- and stereochemical outcome.

Role As a Precursor in Advanced Organic Synthesis and Scaffold Construction

Synthesis of Novel Heterocyclic Compounds

The intrinsic reactivity of the α,β-unsaturated carboxylic acid moiety makes 3-(5-Bromo-2-fluorophenyl)prop-2-enoic acid an ideal candidate for cyclization and condensation reactions to form various heterocyclic systems. These heterocycles are foundational structures in medicinal chemistry and materials science.

The synthesis of pyridine (B92270) and pyrimidine rings often relies on the condensation of α,β-unsaturated carbonyl compounds with appropriate nitrogen-containing reagents.

Pyridine Derivatives: this compound can be utilized in reactions analogous to the Hantzsch pyridine synthesis or other related multicomponent reactions. For instance, reacting the acid or its derivatives with β-enaminones or compounds containing active methylene (B1212753) groups in the presence of an ammonia source can lead to the formation of substituted pyridine rings. A notable pathway involves the reaction with reagents like ethyl cyanoacetate and ammonium acetate (B1210297), which can yield highly functionalized nicotinates. researchgate.net These pyridine derivatives are key intermediates for more complex molecular structures. nih.gov

Pyrimidine Derivatives: Pyrimidine rings can be constructed by the condensation of a three-carbon α,β-unsaturated system with urea or thiourea. d-nb.infoijesrr.org While the direct reaction with the carboxylic acid might be challenging, converting this compound into a more reactive chalcone-like intermediate (an α,β-unsaturated ketone) would facilitate this cyclization. nih.govnih.gov The resulting pyrimidine derivatives, particularly dihydropyrimidinones and thiones, are a class of compounds with significant biological activities. d-nb.infonih.gov

Target HeterocycleKey ReagentsReaction TypeReference
PyridineEthyl Cyanoacetate, Ammonium AcetateCondensation/Cyclization researchgate.net
PyrimidineUrea, ThioureaCondensation/Cyclization d-nb.infonih.gov

The construction of five-membered heterocyclic rings containing multiple heteroatoms, such as triazoles and thiadiazoles, can also be approached using this compound as a starting scaffold.

Triazole Derivatives: The synthesis of 1,2,3-triazoles and 1,2,4-triazoles can be achieved through various synthetic strategies. mdpi.comresearchgate.net For example, the prop-2-enoic acid moiety can be chemically modified to an alkyne, which can then undergo a [3+2] cycloaddition reaction with an azide to form a 1,2,3-triazole ring. researchgate.netraco.cat Alternatively, for 1,2,4-triazoles, the carboxylic acid can be converted to a hydrazide, which upon reaction with appropriate one-carbon synthons, can cyclize to form the desired ring system. nih.gov

Thiadiazole Ring Systems: 1,3,4-Thiadiazoles are commonly synthesized from thiosemicarbazide derivatives. nih.govcore.ac.uk A plausible synthetic route involves the initial conversion of this compound to its corresponding acyl chloride or ester, followed by reaction with thiosemicarbazide to form an acylthiosemicarbazide. This intermediate can then be cyclized under acidic conditions to yield the 2-amino-5-substituted-1,3,4-thiadiazole ring. core.ac.uksbq.org.br Another approach involves the cyclization of hydrazonoyl derivatives, which can be prepared from related precursors. sphinxsai.com

Target HeterocycleCommon Precursor TypeGeneral Synthetic MethodReference
1,2,3-TriazoleAlkynes, Azides[3+2] Cycloaddition researchgate.netraco.cat
1,2,4-TriazoleHydrazides, AmidrazonesCondensation/Cyclization nih.gov
1,3,4-ThiadiazoleAcylthiosemicarbazidesDehydrative Cyclization nih.govcore.ac.uksbq.org.br

The functional groups present in the heterocyclic derivatives synthesized from this compound can be further manipulated to construct fused ring systems. For example, a pyridine or pyrimidine ring bearing an amino group adjacent to another functional group can undergo subsequent cyclization to form bicyclic systems like pyrido[2,3-d]pyrimidines or thieno[2,3-b]pyridines. nih.govnih.govresearchgate.net These fused heterocyclic scaffolds are of great interest in drug discovery due to their rigid structures which can allow for precise interactions with biological targets.

Preparation of Advanced Intermediates for Complex Molecular Architectures

Beyond its direct use in heterocycle synthesis, this compound is itself an advanced intermediate. matrix-fine-chemicals.com The presence of the bromine atom on the phenyl ring is particularly significant, as it serves as a handle for transition metal-catalyzed cross-coupling reactions. mdpi.com This allows for the introduction of a wide variety of carbon-carbon and carbon-heteroatom bonds, thereby enabling the construction of highly complex molecular architectures. For instance, Suzuki, Heck, or Sonogashira coupling reactions can be employed to append new aryl, vinyl, or alkynyl groups at the bromine position, dramatically increasing molecular complexity.

Ligand Synthesis for Coordination Chemistry

The carboxylic acid functional group is a well-known coordinating agent for metal ions. Furthermore, the various nitrogen- and sulfur-containing heterocyclic compounds that can be synthesized from this compound provide additional coordination sites. This makes its derivatives attractive candidates for the synthesis of novel ligands for coordination chemistry. For example, triazine-based ligands derived from related precursors have been shown to form stable complexes with transition metals like Manganese(II), creating complexes with interesting electronic and catalytic properties. mdpi.com These metal complexes have potential applications in catalysis, materials science, and as therapeutic agents.

Scaffold Derivatization for Exploring Structure-Reactivity Relationships

The strategic placement of the bromo and fluoro substituents on the phenyl ring allows for systematic derivatization to explore structure-reactivity relationships. The bromine atom, in particular, is a versatile functional group that can be replaced with a wide range of other substituents using palladium-catalyzed cross-coupling reactions. mdpi.com By creating a library of analogs of this compound with different groups at the 5-position, researchers can systematically study how electronic and steric effects influence the outcome and rate of subsequent reactions, such as heterocycle formation. nih.gov This systematic approach is fundamental to understanding reaction mechanisms and for the rational design of new synthetic methodologies and functional molecules.

Future Directions and Emerging Research Avenues for 3 5 Bromo 2 Fluorophenyl Prop 2 Enoic Acid Research

Development of Sustainable and Green Chemistry Synthetic Protocols

The chemical industry's increasing emphasis on environmental responsibility is steering research towards greener synthetic methods. For 3-(5-bromo-2-fluorophenyl)prop-2-enoic acid, this involves moving away from traditional synthesis routes, such as the Perkin reaction which often requires high temperatures and harsh reagents, towards more sustainable alternatives. bepls.comuns.ac.id

Future research will likely focus on:

Catalytic Approaches: The use of heterogeneous catalysts, such as palladium N-heterocyclic carbene catalysts, is a promising avenue for the synthesis of cinnamic acids and their derivatives via Mizoroki-Heck cross-coupling reactions. ajol.info These catalysts can offer high efficiency and stability.

Greener Solvents and Conditions: Methods that utilize water as a solvent or employ solvent-less conditions are gaining traction. nih.govjocpr.com For instance, the amidation of cinnamic acid has been successfully demonstrated in water, providing a benign alternative to traditional organic solvents. nih.gov Microwave irradiation in the absence of a solvent also presents a viable green synthesis route for cinnamic acid derivatives. jocpr.com

Atom Economy: Reactions that maximize the incorporation of starting materials into the final product, a key principle of green chemistry, will be prioritized. researchgate.net Knoevenagel condensation, for example, is an effective and economical method for synthesizing cinnamic acid with a high practical yield under green guidelines. bepls.com

Synthesis MethodKey Green Chemistry PrinciplePotential Advantage
Mizoroki-Heck CouplingUse of CatalysisHigh efficiency and compatibility with various substrates. ajol.info
Aqueous SynthesisSafer SolventsReduces reliance on volatile and hazardous organic solvents. nih.gov
Knoevenagel CondensationAtom Economy, Safer SolventsHigh yield, simple workup, and use of environmentally friendly solvents. bepls.com
Microwave-Assisted SynthesisReduced Energy ConsumptionShorter reaction times and often solvent-free conditions. jocpr.com

Application in Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. The synthesis of derivatives of this compound, such as amides, is a prime candidate for this technology. Continuous-flow microreactors have been successfully used for the enzymatic synthesis of cinnamamides, demonstrating the potential for highly efficient and controlled production. mdpi.com Furthermore, continuous flow mechanochemistry has been applied to the synthesis of cinnamic acid derivatives using common coupling reagents, with the potential for large-scale production. nih.gov The benefits of microreactor flow synthesis, such as tight temperature control and decreased reaction time, make it a highly relevant area for future exploration in the synthesis of this and related compounds.

Exploration of Photochemical and Electrochemical Transformations

The halogen and alkene functionalities within this compound make it an interesting substrate for photochemical and electrochemical studies. Research on related bromo-aromatic compounds suggests that photo- and electro-chemical activation can induce dehalogenation reactions. researchgate.net For example, the radical anions of some bromonitrobenzenes, generated electrochemically, can be fragmented by visible light, leading to the loss of the bromide ion. researchgate.net

Future research could investigate:

Photoinduced Cycloadditions: Similar to other cinnamic acids, the [2+2] cycloaddition reaction of this compound in the solid state could be explored. rsc.org

Electrochemical Synthesis: The use of electrochemical methods to drive the synthesis or derivatization of the molecule, potentially offering a greener alternative to chemical oxidants or reductants.

Photoredox Catalysis: Employing photoredox catalysts to initiate novel transformations, such as C-H functionalization or cross-coupling reactions, at the phenyl ring or the acrylic acid moiety.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. mdpi.com For a molecule like this compound, AI can be applied to:

Retrosynthetic Analysis: Computer-aided synthesis planning (CASP) tools, powered by machine learning, can propose efficient and novel synthetic pathways. mdpi.comnih.gov These tools learn from vast databases of published chemical reactions to suggest strategic disconnections. nih.gov

Reaction Condition Optimization: ML models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts.

Forward Reaction Prediction: Predicting the likely products and side products of a given set of reactants and conditions is a crucial aspect of synthesis planning. nih.gov AI models are increasingly capable of making these predictions with high accuracy, which can help in avoiding failed reactions and designing more effective purification strategies. mdpi.com

The integration of AI promises to accelerate the discovery of new derivatives and applications of this compound by making the "design-make-test-analyze" cycle more efficient. nih.gov

Investigation of Supramolecular Assembly and Crystal Engineering based on its Structure

The structure of this compound, featuring a carboxylic acid group, a phenyl ring, and halogen atoms, makes it an excellent candidate for crystal engineering and the study of supramolecular assemblies. The carboxylic acid group can form robust hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding.

Future research in this area would likely involve:

Co-crystal Formation: Systematically reacting the compound with various co-formers, particularly N-donor ligands, to create novel co-crystals with tailored properties. nih.govresearchgate.net

Hydrogen and Halogen Bonding Analysis: Studying the interplay between hydrogen and halogen bonds in directing the self-assembly of the molecules in the solid state. nih.gov The reliability of synthons based on these interactions can be harnessed to construct extended 1-D, 2-D, or 3-D architectures. nih.gov

Polymorphism Studies: Investigating the existence of different crystalline forms (polymorphs) of the compound, as these can have different physical properties. This is pertinent as related molecules like 4-bromo-trans-cinnamic acid exhibit temperature-induced phase transitions. rsc.org

By understanding and controlling the non-covalent interactions, it may be possible to design materials with specific optical, electronic, or mechanical properties based on the supramolecular arrangement of this compound.

Q & A

Basic: How can the molecular structure of 3-(5-Bromo-2-fluorophenyl)prop-2-enoic acid be confirmed experimentally?

Methodological Answer:
The structure can be confirmed via X-ray crystallography , which provides atomic-level resolution. Single crystals are grown using solvent evaporation or vapor diffusion. Data collection involves monochromatic X-rays (e.g., Cu-Kα), and structure refinement uses software like SHELXL . Key parameters include bond lengths (C-Br: ~1.89 Å, C-F: ~1.34 Å) and torsion angles to confirm the (E)-configuration of the double bond. Complementary techniques like NMR (¹H/¹³C, COSY, HSQC) validate substituent positions: the bromo and fluoro groups cause distinct splitting patterns in aromatic protons (e.g., para-fluoro coupling ~8 Hz) .

Basic: What experimental protocols are recommended for synthesizing this compound?

Methodological Answer:
A common route is Horner-Wadsworth-Emmons olefination :

React 5-bromo-2-fluorobenzaldehyde with triethyl phosphonoacetate in dry THF under inert atmosphere.

Use NaH as a base to form the α,β-unsaturated ester.

Hydrolyze the ester to the carboxylic acid using LiOH/THF-H₂O.
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water). Yield optimization (~60–70%) requires controlling steric effects from bromo/fluoro groups .

Advanced: How can regioselectivity challenges in modifying the bromo/fluoro substituents be addressed?

Methodological Answer:
Regioselective functionalization (e.g., Suzuki coupling) requires protecting the acid group (e.g., methyl ester) to avoid side reactions. DFT calculations (B3LYP/6-31G*) predict electronic effects: the fluoro group is ortho/para-directing, while bromo is meta-directing. Experimental validation involves competitive coupling studies with Pd(PPh₃)₄, showing preferential substitution at the bromo site due to lower activation energy .

Advanced: How can crystallographic data contradictions (e.g., disordered atoms) be resolved?

Methodological Answer:
Disorder in the prop-2-enoic acid chain or halogen positions can be resolved using SHELXL's restraints (e.g., DFIX, SIMU) to model split positions. High-resolution data (≤ 0.8 Å) and low-temperature (100 K) collection reduce thermal motion artifacts. For severe cases, Hirshfeld surface analysis identifies weak interactions (e.g., C-H···O) stabilizing the lattice, guiding refinement .

Basic: What analytical methods are suitable for quantifying enantiomeric purity?

Methodological Answer:
Chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) resolves enantiomers. Use isocratic elution (hexane:isopropanol 90:10, 0.1% TFA) at 1 mL/min. Retention times differ by ~2–3 minutes. Validate with circular dichroism (CD) spectroscopy: the (E)-isomer shows a Cotton effect at 250–270 nm. For trace impurities, LC-MS (ESI⁻ mode) detects <0.1% contamination .

Advanced: How do bromo/fluoro substituents influence hydrogen-bonding networks in crystals?

Methodological Answer:
The acid group forms O-H···O dimers (R₂²(8) motif), while bromo/fluoro participate in C-X···π interactions (X = Br, F). Graph set analysis (Etter’s rules) reveals chain motifs (C(6)) from F···H-C contacts. Computational tools (Mercury, CrystalExplorer) map interaction energies: Br···π contributes ~3–5 kJ/mol, stabilizing layered packing .

Basic: How to design stability studies under varying pH/temperature?

Methodological Answer:

Prepare buffered solutions (pH 1–13) and incubate at 25–60°C.

Monitor degradation via HPLC-UV (λ = 254 nm) at 0, 24, 48 h.

Kinetic analysis (Arrhenius plot) determines activation energy (Eₐ).
Key finding: Degradation accelerates above pH 10 (ester hydrolysis) and 50°C. Stabilizers like ascorbic acid (1 mM) reduce oxidation by 30% .

Advanced: What computational methods predict reactivity in cross-coupling reactions?

Methodological Answer:
DFT (M06-2X/def2-TZVP) calculates Fukui indices to identify electrophilic (C-Br) and nucleophilic (C-F) sites. Solvent effects (DMF, toluene) are modeled via CPCM . For Suzuki-Miyaura coupling, oxidative addition energy (Pd⁰ → Pd²⁺) correlates with Br’s electronegativity (Mulliken charge: −0.25 e). Experimental validation uses ¹⁹F NMR to track coupling intermediates .

Basic: How to optimize reaction yields in presence of competing side reactions?

Methodological Answer:
Side reactions (e.g., decarboxylation) are minimized by:

  • Low-temperature stirring (<0°C) during acid activation (e.g., DCC/HOBt).
  • In situ IR monitors carbonyl stretch (1700 cm⁻¹) to halt at 95% conversion.
  • Additives like TEMPO (1 mol%) suppress radical pathways. Yields improve from 45% to 72% .

Advanced: How to analyze non-covalent interactions in solution (e.g., protein binding)?

Methodological Answer:
Surface plasmon resonance (SPR) quantifies binding affinity (KD) using immobilized serum albumin. For mechanistic insights, NMR titration (¹H/¹⁵N HSQC) maps chemical shift perturbations (CSPs) at protein active sites. MD simulations (AMBER) reveal π-stacking between the phenyl ring and Tyr residues (ΔG ~ −8 kcal/mol) .

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